molecular formula C11H12O5 B1379274 Methyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate CAS No. 103987-19-5

Methyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate

Cat. No.: B1379274
CAS No.: 103987-19-5
M. Wt: 224.21 g/mol
InChI Key: TZDQZGZDSIQMCI-UHFFFAOYSA-N
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Description

Methyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate is an organic compound that belongs to the class of benzodioxines This compound is characterized by a benzodioxine ring system with a hydroxymethyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of catechol derivatives with formaldehyde and subsequent esterification. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions may use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzodioxine derivatives.

Scientific Research Applications

Methyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and carboxylate groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate: shares structural similarities with other benzodioxine derivatives, such as:

Uniqueness

The presence of both a hydroxymethyl group and a carboxylate ester group in this compound makes it unique compared to other benzodioxine derivatives

Properties

IUPAC Name

methyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-14-11(13)7-2-3-9-10(4-7)15-6-8(5-12)16-9/h2-4,8,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDQZGZDSIQMCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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